molecular formula C18H18N2O2 B2552003 (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone CAS No. 2034393-38-7

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2552003
CAS No.: 2034393-38-7
M. Wt: 294.354
InChI Key: XHWBAZMCYMILMM-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and an indolin-1-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring substituted with a cyclopropylmethoxy group. This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethanol reacts with a halogenated pyridine derivative under basic conditions.

Next, the indolin-1-yl group is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where an indole derivative is coupled with the pyridine intermediate.

Finally, the methanone moiety is introduced through a carbonylation reaction. This step typically involves the use of carbon monoxide and a suitable catalyst to form the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Oxidation of the methanone group can yield carboxylic acids or esters.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains an aminopyrimidine group instead of an indolin-1-yl group.

    (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone derivatives: Various derivatives with different substituents on the pyridine or indole rings.

Uniqueness

This compound is unique due to the combination of the cyclopropylmethoxy group and the indolin-1-yl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and material science research.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(20-10-8-14-3-1-2-4-16(14)20)15-7-9-19-17(11-15)22-12-13-5-6-13/h1-4,7,9,11,13H,5-6,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWBAZMCYMILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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